Elsubrutinib
Description
Historical Overview of Elsubrutinib's Preclinical Discovery
This compound emerged from research programs focused on identifying potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK). selleckchem.commdpi.com BTK is a crucial enzyme in the signaling pathways of various immune cells, particularly B-cells. mdpi.comresearchgate.net The discovery process involved screening and optimizing chemical compounds to achieve high selectivity and irreversible binding to BTK. selleckchem.commdpi.com Preclinical studies demonstrated that this compound effectively and irreversibly inhibits BTK, leading to the suppression of B-cell receptor (BCR) and Fc receptor-dependent cellular functions. selleckchem.commedchemexpress.com
Rationale for this compound's Investigation in Disease Models
The investigation of this compound in various disease models is grounded in the critical role of BTK in the pathogenesis of autoimmune diseases. mdpi.comnih.gov Dysregulation of BTK activity is linked to the development of conditions like rheumatoid arthritis and systemic lupus erythematosus (SLE). mdpi.comnih.gov By inhibiting BTK, this compound is hypothesized to disrupt the signaling pathways that lead to the production of pathogenic autoantibodies and the activation of other immune cells involved in inflammation. clinicaltrials.govresearchgate.net
Preclinical studies have provided a strong rationale for its clinical investigation. This compound has demonstrated efficacy in animal models of rheumatoid arthritis and lupus. nih.govresearchgate.net In these models, the administration of this compound led to a reduction in disease severity, including decreased paw swelling and bone destruction in collagen-induced arthritis models in rats and reduced disease activity in a lupus nephritis model. mdpi.comresearchgate.net Furthermore, this compound has been shown to inhibit antibody responses to both thymus-independent and thymus-dependent antigens. mdpi.comresearchgate.net These findings suggest that by targeting BTK, this compound can modulate the autoimmune response at multiple levels.
This compound as a Bruton's Tyrosine Kinase Inhibitor: Classification and Modality
This compound is classified as a covalent, irreversible inhibitor of Bruton's Tyrosine Kinase. selleckchem.commdpi.com This means that it forms a permanent, covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme. mdpi.com This irreversible binding leads to a sustained inhibition of BTK's enzymatic activity.
The modality of this compound is highly selective for BTK. selleckchem.commdpi.com Kinome screening has shown that it has superior selectivity compared to other kinases, which is a desirable characteristic to minimize off-target effects. mdpi.comresearchgate.net Its mechanism of action involves blocking the catalytic domains of BTK in a time-dependent manner. nih.gov This inhibition disrupts downstream signaling pathways, including those mediated by the B-cell receptor, Fc receptors, and Toll-like receptor 9 (TLR-9). mdpi.com Specifically, this compound has been shown to inhibit IgM-mediated B-cell proliferation and the release of pro-inflammatory molecules like histamine (B1213489) and IL-6 from immune cells. medchemexpress.commdpi.com
Interactive Data Table: Key Preclinical Findings for this compound
| Parameter | Finding | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | selleckchem.com |
| Inhibition Modality | Covalent, Irreversible | selleckchem.commdpi.com |
| IC50 for BTK | 0.18 µM | mdpi.commedchemexpress.com |
| Cellular Activity | Inhibits B-cell receptor, Fc receptor, and TLR-9 dependent cellular assays | mdpi.comresearchgate.net |
| In Vivo Efficacy (Arthritis Model) | Reduced paw swelling and bone destruction in rat collagen-induced arthritis | mdpi.comresearchgate.net |
| In Vivo Efficacy (Lupus Model) | Reduced disease in an IFNα-accelerated lupus nephritis model | researchgate.net |
| Effect on B-cells | Inhibits IgM-mediated B-cell proliferation | medchemexpress.com |
| Effect on Other Immune Cells | Inhibits histamine release from basophils and IL-6 release from monocytes | medchemexpress.commdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZLHSLZZWMNP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643570-24-4 | |
| Record name | Elsubrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ELSUBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Elsubrutinib Action
Primary Molecular Target Engagement of Elsubrutinib
This compound's primary molecular target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases. acs.orgfrontiersin.org BTK is a crucial component of B-cell receptor (BCR) signaling and is essential for B-cell development, maturation, and activation. researchgate.netacs.org
Specificity and Selectivity Profiling of this compound Binding
This compound is characterized as a highly selective inhibitor of BTK. selleckchem.comnih.govnih.gov Kinome screening has demonstrated its superior selectivity compared to other BTK inhibitors. nih.gov While it potently inhibits BTK, it shows less activity against other kinases. For instance, it is a weak inhibitor of mitogen-activated protein kinase kinase 7 (MKK7/SEK2/JNKK2). acs.org A comprehensive analysis of 15 BTK inhibitors revealed that this compound has high selectivity, with only 10 off-target hits in a panel of 403 kinases. acs.org This high degree of selectivity is thought to contribute to a more favorable safety profile by minimizing off-target effects. frontiersin.org
| BTK Inhibitor | Selectivity Category | Off-Target Hits (out of 403 kinases) |
| This compound | High | 10 |
| Acalabrutinib | High | 10 |
| Orelabrutinib | High | 4 |
| Tirabrutinib | High | 10 |
| Evobrutinib | High | 11 |
| Nemtabrutinib | Low | 98 |
| Remibrutinib | High | 2 |
Data sourced from a comparative kinome selectivity profile of 15 BTK inhibitors. acs.org
Kinetic and Mechanistic Aspects of this compound-Target Interaction
This compound is an irreversible and covalent inhibitor of BTK. medchemexpress.comselleckchem.comnih.gov It forms a covalent bond with the cysteine 481 (Cys481) residue within the ATP-binding pocket of the BTK kinase domain. nih.govmdpi.comscielo.br This irreversible binding permanently disables the kinase's activity. The half-maximal inhibitory concentration (IC50) of this compound for the BTK catalytic domain is 0.18 µM. medchemexpress.comselleckchem.comnih.govglpbio.com The potency of this compound is significantly reduced against a C481S mutant of BTK, where the cysteine residue is replaced by serine, highlighting the critical role of Cys481 in its inhibitory mechanism. medchemexpress.com The binding of this compound is categorized as a "hinge-only" binding mode. nih.gov
| Parameter | Value |
| Mechanism | Covalent, Irreversible |
| Binding Site | Cysteine 481 (Cys481) in ATP-binding pocket |
| IC50 (BTK catalytic domain) | 0.18 µM |
| Binding Affinity (Kd) for wild-type BTK | 2.9 nM |
| Binding Affinity (Kd) for BTK C481S mutant | 460 nM |
Data compiled from multiple sources detailing the biochemical properties of this compound. medchemexpress.comselleckchem.comnih.govacs.orgglpbio.com
Downstream Signaling Pathway Modulation by this compound
By inhibiting BTK, this compound effectively disrupts the downstream signaling cascades that are dependent on this kinase. This modulation affects various cellular functions, including B-cell activation, proliferation, and the production of inflammatory mediators. mdpi.comresearchgate.net
Impact of this compound on Kinase Cascades
This compound's inhibition of BTK directly impacts signaling pathways downstream of the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptor 9 (TLR9). medchemexpress.comnih.govmdpi.com BTK is a key component in the signal transduction of these receptors. wikipedia.org Upon engagement of these receptors, BTK is activated and, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). nih.gov this compound's blockade of BTK prevents this phosphorylation cascade. scielo.br This leads to the inhibition of cellular processes such as IgM-mediated B-cell proliferation, histamine (B1213489) release from IgE-stimulated basophils, and IL-6 release from IgG-stimulated monocytes. medchemexpress.comnih.govmdpi.com
Effects of this compound on Transcription Factor Activity
The signaling pathways modulated by BTK ultimately converge on the activation of transcription factors that regulate the expression of genes involved in immune responses. mdpi.com One of the key transcription factors downstream of BTK is nuclear factor kappa B (NF-κB). mdpi.comwikipedia.org By inhibiting BTK, this compound is expected to suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines and other molecules involved in B-cell survival and proliferation. mdpi.com
This compound's Influence on Protein-Protein Interactions
The function of BTK involves its interaction with other proteins in the signaling complex. BTK contains a PH domain that binds to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is crucial for its recruitment to the cell membrane and subsequent activation. wikipedia.org While direct studies on this compound's influence on specific protein-protein interactions are limited, its mechanism of irreversibly binding to the ATP-binding site of BTK effectively prevents the kinase from adopting its active conformation. This conformational change is critical for its interaction with and phosphorylation of downstream substrates like PLCγ2. nih.gov Therefore, this compound indirectly disrupts the necessary protein-protein interactions required for the propagation of the signal.
Cellular Processes Regulated by this compound
This compound's primary mechanism of action involves the irreversible inhibition of BTK, a crucial enzyme in the signaling pathways of B-cell receptors. researchgate.netmdpi.com This inhibition disrupts downstream signaling cascades that are vital for the activation and growth of B-cells. researchgate.net Consequently, this compound influences a range of cellular activities, including those mediated by Fc receptors and Toll-like receptor 9 (TLR-9). mdpi.commedkoo.com
This compound-Mediated Regulation of Cellular Proliferation
This compound has a pronounced impact on B-cell proliferation. medchemexpress.commedchemexpress.com By blocking BTK, it effectively inhibits IgM-mediated B-cell proliferation, a process dependent on signaling through the B-cell receptor. medchemexpress.com Research has shown that this compound potently inhibits the proliferation of B-cells activated through the BCR. researchgate.net This anti-proliferative effect is central to its therapeutic potential in conditions characterized by excessive B-cell activity. researchgate.net
Preclinical studies have demonstrated this compound's ability to inhibit antibody responses to both T-cell dependent and T-cell independent antigens, further highlighting its role in controlling B-cell proliferation and function. mdpi.commedkoo.com The inhibition of BTK by this compound disrupts the signaling pathways necessary for the survival and expansion of malignant B-cells, indicating its potential in addressing B-cell malignancies. mdpi.com
| Cellular Process | Effect of this compound | Key Signaling Pathway Involved |
| B-Cell Proliferation | Inhibition | B-Cell Receptor (BCR) Signaling |
| Antibody Production | Inhibition | T-Cell Dependent and Independent Antigen Response |
| Cytokine Release | Inhibition | Fc Receptor and TLR-9 Signaling |
Impact of this compound on Cell Differentiation
The influence of this compound extends to the differentiation of various immune cells. BTK is not only expressed in B-cells but also in other hematopoietic cells like myeloid cells, mast cells, and osteoclasts. frontiersin.org BTK plays a significant role in the differentiation of these cell types. frontiersin.org
In the context of B-cells, BTK is essential for their development and differentiation into antibody-producing plasma cells. nih.gov By inhibiting BTK, this compound can interfere with this differentiation process. Evidence from preclinical models suggests that a lack of BTK function can reduce B-cell differentiation. frontiersin.org
Furthermore, BTK is involved in osteoclast differentiation through the RANK signaling pathway. frontiersin.org While direct studies on this compound's effect on osteoclast differentiation are limited, the inhibition of BTK is known to influence this process. nih.gov In vitro studies with other BTK inhibitors have shown a reduction in osteoclastogenesis. researchgate.net
| Cell Type | Role of BTK in Differentiation | Potential Impact of this compound |
| B-Cells | Maturation into plasma cells | Inhibition of differentiation |
| Myeloid Cells | Differentiation and activation | Modulation of differentiation |
| Mast Cells | Maturation and degranulation | Inhibition of activation |
| Osteoclasts | Differentiation and bone resorption | Potential inhibition of differentiation |
Preclinical Efficacy Studies of Elsubrutinib
In Vitro Efficacy of Elsubrutinib in Cell Line Models
The in vitro efficacy of this compound has been established through a series of enzymatic and cellular assays that demonstrate its potent and selective inhibitory activity on BTK and BTK-dependent cellular functions. selleckchem.comresearchgate.net
This compound demonstrates potent inhibition of the BTK catalytic domain. medchemexpress.comselleckchem.com The concentration required to inhibit 50% of the enzyme activity (IC50) for the wild-type BTK is 0.18 μM. medchemexpress.com The irreversible nature of its binding is highlighted by the significant loss in potency when tested against BTK with a mutation at the covalent binding site (C481S), where the IC50 value increases to 2.6 μM. medchemexpress.com This suggests that the cysteine residue at position 481 is crucial for the mechanism of inhibition by this compound. medchemexpress.com
The compound's activity extends to various immune cell functions that are dependent on BTK signaling. This compound effectively inhibits histamine (B1213489) release from IgE-stimulated basophils and IL-6 release from IgG-stimulated monocytes. medchemexpress.com It also blocks IgM-mediated B-cell proliferation, a process reliant on B-cell receptor (BCR) signaling. medchemexpress.com Furthermore, this compound inhibits the release of Tumor Necrosis Factor (TNF) from peripheral blood mononuclear cells (PBMCs) stimulated with CpG-DNA, which signals through Toll-like receptor 9 (TLR9). medchemexpress.com
| Target/Process | Cell Type/System | IC50 / Effect |
| BTK catalytic domain | Enzymatic Assay | 0.18 μM |
| BTK (C481S mutant) | Enzymatic Assay | 2.6 μM |
| Histamine Release | IgE-stimulated Basophils | Inhibition |
| IL-6 Release | IgG-stimulated Monocytes | Inhibition |
| B-cell Proliferation | IgM-mediated | Inhibition |
| TNF Release | CpG-DNA stimulated PBMCs | Inhibition |
Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, are standard for initial drug screening and mechanistic studies. creative-biolabs.comnih.gov In these systems, this compound has demonstrated potent activity in cellular assays involving key immune pathways. researchgate.net
This compound's efficacy is prominent in assays dependent on the B-cell receptor (BCR), Fc receptor, and TLR-9. researchgate.net It has been shown to inhibit the activation of B-cells and the production of pro-inflammatory cytokines from both B-cells and peripheral blood mononuclear cells (PBMCs). researchgate.net Specifically, this compound inhibits TNF release from PBMCs stimulated through TLR9, but it does not affect TLRs that operate independently of ITAM motifs, such as TLR4 (stimulated by LPS) or TLR7/8 (stimulated by R848). medchemexpress.com This selectivity underscores its targeted action on BTK-mediated pathways. These in vitro findings in 2D culture systems confirm this compound's ability to block BTK-dependent cellular activation, providing a strong rationale for its evaluation in more complex in vivo models. medchemexpress.com
In Vivo Efficacy of this compound in Animal Models
Following promising in vitro results, the efficacy of this compound was assessed in several preclinical animal models of inflammatory and autoimmune diseases. researchgate.net
This compound has shown significant efficacy in various murine models of autoimmune diseases, including rheumatoid arthritis and lupus. researchgate.netmdpi.com In a rat model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis, oral administration of this compound led to a dose-dependent inhibition of paw swelling throughout the disease course. medchemexpress.comresearchgate.net It also significantly inhibited the loss of bone volume, consistent with its anti-inflammatory effects. medchemexpress.com
In mouse models of systemic lupus erythematosus (SLE), this compound also demonstrated therapeutic potential. patsnap.com Specifically, in an interferon-alpha (IFNα)-accelerated lupus nephritis model, this compound treatment reduced disease severity. mdpi.comresearchgate.net In NZB/W and MRL/lpr mouse strains, which spontaneously develop lupus-like autoimmune disease, this compound was also found to be effective. frontiersin.org Furthermore, this compound was shown to inhibit antibody responses to both thymus-independent and thymus-dependent antigens in mice. researchgate.net
| Animal Model | Disease Modeled | Key Efficacy Endpoints |
| Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Dose-dependent inhibition of paw swelling, inhibition of bone volume loss. medchemexpress.comresearchgate.net |
| IFNα-Accelerated Lupus Nephritis Mouse | Systemic Lupus Erythematosus | Reduced disease severity, prolonged survival, prevention of proteinuria. medchemexpress.commdpi.comresearchgate.net |
| NZB/W and MRL/lpr Mice | Systemic Lupus Erythematosus | Alleviation of disease. frontiersin.org |
| Antigen Immunization Mouse Model | Immune Response | Inhibition of antibody responses to thymus-dependent and -independent antigens. researchgate.net |
Pharmacodynamic biomarkers are crucial for understanding a drug's mechanism of action and ensuring target engagement in vivo. For this compound, the measurement of BTK occupancy was employed as a key biomarker. researchgate.net Studies showed that despite its rapid clearance from plasma, oral administration of this compound resulted in the sustained occupancy of BTK in the spleen. researchgate.net
Crucially, a correlation was established between BTK occupancy and the in vivo efficacy observed in the preclinical disease models. researchgate.netresearchgate.net This relationship between target engagement and therapeutic effect provides strong evidence for this compound's mechanism of action and supports its development as a targeted therapy for inflammatory diseases. researchgate.net
Mechanisms of Resistance to Elsubrutinib
Intrinsic Resistance Mechanisms to Elsubrutinib
Intrinsic resistance refers to the inherent lack of sensitivity of cells to a drug from the outset of treatment. hematologyandoncology.net This can be due to pre-existing genetic factors or cellular states that allow cells to survive and proliferate despite the presence of the inhibitor.
Genetic Factors Predisposing to this compound Resistance
The genetic landscape of a patient's disease can significantly influence the initial response to BTK inhibitors. In the context of SLE, a disease for which this compound has been studied, genetic heterogeneity is a hallmark. mdpi.com Genome-wide association studies (GWAS) have identified numerous risk loci associated with SLE, many of which are involved in immune regulation, interferon signaling, and B-cell function. mdpi.com While direct evidence linking specific genetic variants to intrinsic this compound resistance is not yet established, it is plausible that polymorphisms in genes within the B-cell receptor (BCR) signaling pathway, downstream of BTK, could confer a degree of innate resistance. For instance, variations in genes such as PLCG2, which encodes a key downstream substrate of BTK, could potentially modulate the cellular reliance on BTK activity. hematologyandoncology.netashpublications.org
Cellular Adaptations Leading to Intrinsic this compound Resistance
Cellular adaptation refers to changes a cell makes in response to its environment. wikipedia.org In the context of cancer therapy, and by extension, targeted therapies for autoimmune diseases, cellular plasticity can lead to intrinsic drug resistance. biorxiv.org This can involve non-genetic mechanisms where cells enter a "drug-tolerant" state. biorxiv.org
One potential mechanism of intrinsic resistance is the pre-existence of cellular populations that are less dependent on the BTK signaling pathway for their survival and function. In diseases like SLE, the immune dysregulation is complex and involves various cell types and signaling pathways. mdpi.com If a subset of pathogenic cells relies on alternative survival pathways, they will be intrinsically resistant to a highly selective BTK inhibitor like this compound.
Cellular adaptation to nutrient deprivation or other stressors within the cellular microenvironment can also play a role. nih.gov These adaptations can lead to the rewiring of metabolic and survival pathways, potentially reducing the cell's dependence on the specific pathway targeted by a drug. biorxiv.orgthe-scientist.com For example, cells might upregulate parallel signaling cascades that can maintain proliferation and survival even when BTK is inhibited.
Acquired Resistance Mechanisms to this compound
Acquired resistance develops in response to continuous exposure to a drug, leading to the selection and expansion of cells that have developed mechanisms to overcome the drug's inhibitory effects. hematologyandoncology.net
Target Gene Mutations in Response to this compound Exposure
As an irreversible BTK inhibitor, this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. mdpi.comfrontiersin.org A primary mechanism of acquired resistance to this class of inhibitors is the mutation of this Cys481 residue. ashpublications.orgfrontiersin.org The most common mutation is a substitution of cysteine with serine (C481S). ashpublications.org This change from a thiol to an alcohol at the binding site prevents the formation of the irreversible covalent bond, thereby reducing the inhibitor's potency. ashpublications.orgmedchemexpress.com While this compound can still inhibit the BTK C481S mutant, its potency is significantly reduced. medchemexpress.com
Beyond the C481S mutation, other mutations within the BTK kinase domain have been identified in the context of resistance to both covalent and non-covalent BTK inhibitors. These include so-called "gatekeeper" mutations and "kinase-dead" mutations that can impair drug binding or maintain downstream signaling through scaffolding functions. ashpublications.orgnih.gov Although discovered in the context of other BTK inhibitors, it is plausible that similar mutations could arise under selective pressure from this compound.
Table 1: Known Mutations Conferring Resistance to BTK Inhibitors
| Gene | Mutation | Effect on BTK Inhibitor | Reference |
| BTK | C481S | Prevents covalent binding of irreversible inhibitors. | ashpublications.org |
| BTK | T474I | Gatekeeper mutation, impairs drug binding. | nih.govashpublications.org |
| BTK | L528W | "Kinase-dead" mutation, maintains scaffolding function. | nih.govashpublications.org |
| PLCG2 | R665W, L845F, S707Y | Gain-of-function mutations, render cells less dependent on BTK. | nih.gov |
Activation of Bypass Signaling Pathways Under this compound Pressure
Cells can develop resistance by activating alternative signaling pathways that "bypass" the inhibited target, thereby maintaining downstream signals required for survival and proliferation. oaepublish.comnih.govnih.gov Even with effective BTK inhibition by this compound, cells can adapt by upregulating other kinases or signaling cascades.
One such bypass mechanism involves the activation of the Rac family small GTPase 2 (RAC2). nih.gov RAC2 can directly activate PLCγ2, a key signaling molecule downstream of BTK. This activation can occur even when BTK's kinase activity is inhibited, providing an alternative route for signal transduction and leading to calcium mobilization, which is crucial for B-cell activation. nih.gov In preclinical models, resistance induced by a hinge-only binder like this compound rendered cells partially resistant to other classes of BTK inhibitors, suggesting a common bypass mechanism. nih.gov
Furthermore, the tumor microenvironment can contribute to resistance by promoting tumor growth through various signaling pathways. acs.org In the context of autoimmune diseases, the complex inflammatory milieu could similarly provide signals that allow pathogenic cells to survive despite BTK inhibition. The activation of other receptor tyrosine kinases (RTKs) like MET, HER2, and AXL has been identified as a bypass mechanism in cancer, and similar principles could apply to resistance against targeted therapies in autoimmune diseases. mdpi.com
Elsubrutinib in Preclinical Combination Research Strategies
Rationale for Combining Elsubrutinib with Other Therapeutic Agents (Preclinical)
The rationale for combining this compound with other therapeutic agents stems from the complex and multifactorial nature of autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). clinicaltrials.govnih.gov These conditions involve various immune cell types and signaling pathways. frontiersin.org By targeting BTK, this compound primarily inhibits B-cell activation and signaling through the B-cell receptor (BCR), Fc receptors, and Toll-like receptor 9 (TLR9). mdpi.commedchemexpress.commedkoo.com However, other pathways, such as those mediated by Janus kinases (JAKs), also play a crucial role in the inflammatory cascade. clinicaltrials.gov Combining this compound with agents that target these non-overlapping pathways offers the potential for a more comprehensive and synergistic therapeutic effect. clinicaltrials.govacrabstracts.org
Preclinical evidence supports the synergistic potential of combining BTK inhibitors like this compound with other targeted therapies. For instance, the combination of BTK inhibitors with BCL-2 antagonists has demonstrated additive or greater-than-additive cytotoxicity against chronic lymphocytic leukemia (CLL) cells in vitro. nih.gov While this specific combination with this compound in autoimmune models is not extensively detailed in the provided results, the principle of dual pathway blockade is a key driver for such strategies.
A prominent example of a targeted agent combination is with JAK inhibitors, such as upadacitinib (B560087). clinicaltrials.govspringer.com The combination, known as ABBV-599, targets both BTK and JAK1. springer.com Preclinically, the rationale is that this compound inhibits B-cell activation and immune complex-driven activation of dendritic cells and neutrophils, while upadacitinib disrupts T-cell activation and signaling through type I interferon (IFN) receptors, which are critical in SLE pathogenesis. clinicaltrials.govmdpi.com This dual inhibition is hypothesized to provide a more profound and broader suppression of the autoimmune response than either agent alone. clinicaltrials.gov
The combination of this compound with immunomodulatory agents is a key area of preclinical investigation. BTK inhibitors have been shown to have immunomodulatory effects beyond B-cell inhibition, influencing T-cells and macrophages. mdpi.com Combining this compound with other immunomodulators could enhance these effects.
The combination of this compound with the JAK1 inhibitor upadacitinib (forming ABBV-599) is a prime example of this strategy being explored preclinically and clinically. clinicaltrials.govacrabstracts.orgspringer.com The preclinical rationale for this combination in SLE is to concurrently inhibit multiple pathogenic nodes: this compound targets B-cell dependent pathways, while upadacitinib targets cytokine signaling crucial for T-cell and other immune cell functions. clinicaltrials.gov This approach aims to achieve a more potent anti-inflammatory and immunomodulatory effect. clinicaltrials.govacrabstracts.org
Preclinical Assessment of this compound Combination Therapies
Preclinical studies are crucial for evaluating the efficacy and interaction of this compound combination therapies before they advance to clinical trials. These assessments involve both in vitro and in vivo models.
In vitro studies are fundamental to understanding the cellular effects of drug combinations. This compound has been shown to inhibit several BTK-dependent cellular functions, including:
Histamine (B1213489) release from IgE-stimulated basophils. medchemexpress.comnih.govmdpi.com
IL-6 release from IgG-stimulated monocytes. medchemexpress.comnih.govmdpi.com
IgM-mediated B-cell proliferation. medchemexpress.com
TNF-release from CpG-DNA stimulated peripheral blood mononuclear cells (PBMCs), which is dependent on TLR9 signaling. medchemexpress.comnih.govmdpi.com
While specific in vitro synergism studies for this compound combinations are not detailed in the provided search results, the combination of BTK inhibitors with other targeted agents like BCL-2 antagonists has shown synergistic effects in inducing apoptosis in tumor cells. nih.gov The development of combination therapies like ABBV-599 (this compound and upadacitinib) is predicated on the hypothesis of synergistic or additive effects on immune cell function that would be initially explored through in vitro assays. clinicaltrials.gov
Table 1: In Vitro Cellular Functions Inhibited by this compound
| Cell Type | Stimulus | Pathway | Inhibited Function | Reference |
| Basophils | IgE | FcεRI | Histamine Release | medchemexpress.comnih.govmdpi.com |
| Monocytes | IgG | FcγR | IL-6 Release | medchemexpress.comnih.govmdpi.com |
| B-cells | IgM | BCR | Proliferation | medchemexpress.com |
| PBMCs | CpG-DNA | TLR9 | TNF Release | medchemexpress.comnih.govmdpi.com |
The efficacy of this compound has been demonstrated in several preclinical animal models of autoimmune disease. medkoo.com These studies have shown that this compound can reduce disease severity in models of rheumatoid arthritis and lupus. mdpi.comselleckchem.commedkoo.com For instance, in a rat collagen-induced arthritis (CIA) model, this compound inhibited paw swelling and bone destruction. mdpi.commedkoo.com It also proved effective in an IFNα-accelerated lupus nephritis model. mdpi.commedkoo.com
While the search results highlight the clinical investigation of the this compound and upadacitinib combination (ABBV-599), specific preclinical data on the in vivo efficacy of this combination in animal models is not extensively detailed. clinicaltrials.govpatientsatheart.comdrugbank.com However, the progression of this combination to clinical trials for SLE and RA strongly suggests that supportive preclinical efficacy data in relevant animal models exists. clinicaltrials.govacrabstracts.org The rationale for these trials is based on the potential for the combination to provide greater efficacy than either monotherapy. clinicaltrials.gov
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Disease Model | Animal Model | Key Efficacy Endpoint | Reference |
| Rheumatoid Arthritis | Rat Collagen-Induced Arthritis (CIA) | Inhibition of paw swelling and bone destruction | mdpi.commedkoo.com |
| Lupus Nephritis | IFNα-accelerated mouse model | Reduction of disease | mdpi.commedkoo.com |
| Antibody Production | Mouse | Inhibition of thymus-independent and thymus-dependent antigen responses | medkoo.com |
Preclinical Biomarkers for Predicting Response to this compound Combination Therapies
The identification of predictive biomarkers is a critical aspect of preclinical research to guide patient selection and monitor treatment response. For BTK inhibitors, BTK occupancy in splenic cells has been shown to correlate with in vivo efficacy in preclinical models. medkoo.com
In the context of combination therapies, relevant biomarkers would likely encompass markers from the pathways targeted by each agent. For the this compound and upadacitinib combination, preclinical and clinical biomarker strategies would likely include:
Markers of B-cell activity: Reduction in autoantibodies (e.g., anti-dsDNA), and changes in B-cell and plasmablast populations. frontiersin.orgresearchgate.netfrontiersin.org
Markers of IFN signature: A key pathway in SLE, the inhibition of which is a goal of JAK inhibitors like upadacitinib. A decrease in IFN gene scores would be an expected biomarker of response. researchgate.net
Inflammatory cytokines and proteins: Reductions in levels of inflammatory cytokines such as IL-6 and TNF-α, and proteins like p-albumin, have been associated with response in SLE. frontiersin.org
While specific preclinical studies identifying predictive biomarkers for this compound combinations are not detailed, the clinical trial data for the ABBV-599 combination does show significant decreases in anti-dsDNA antibody levels and IFN gene scores, supporting their use as pharmacodynamic and potentially predictive biomarkers. researchgate.net
Advanced Research Methodologies Applied to Elsubrutinib
Proteomic Profiling in Elsubrutinib Mechanism Elucidation
Proteomic studies, which involve the large-scale analysis of proteins, have been instrumental in clarifying how this compound functions at a molecular level. In a phase 2 study involving patients with systemic lupus erythematosus (SLE), proteomic analyses were conducted on plasma samples to evaluate the impact of this compound, both alone and in combination with upadacitinib (B560087). researchgate.netresearchgate.net
These analyses utilized a proximity-extension immunoassay to measure changes in a wide array of protein biomarkers over time. researchgate.netresearchgate.net The results revealed that treatment regimens including this compound led to the differential modulation of 301 protein biomarkers compared to placebo. researchgate.netresearchgate.net Notably, there was a significant downregulation of proteins associated with the Type I interferon (IFN) pathway, a key signaling cascade in SLE pathogenesis. researchgate.netresearchgate.net
Further proteomic findings from this study indicated that the combination treatment also impacted T-cell-associated cytokines, B cells, macrophages, and innate response markers. researchgate.net Flow cytometry, a technique often used in conjunction with proteomics, showed a reduction in plasmablasts and plasma cells, which corresponded with a decrease in total IgG and anti-dsDNA antibodies. acrabstracts.org Additionally, a marked reduction in chemokines such as CXCL9, CXCL10, CCL3, and CCL21 was observed, which may explain an increase in the total number of peripheral B cells. acrabstracts.org
Phosphoproteomics, a sub-discipline of proteomics focused on protein phosphorylation, has also emerged as a powerful tool for understanding sensitivity to BTK inhibitors. carrerasresearch.org While specific phosphoproteomic data on this compound is not detailed in the provided results, the methodology is highly relevant for elucidating the downstream effects of BTK inhibition. For instance, studies on other BTK inhibitors have shown that the phosphorylation state of proteins like Ikaros can serve as a biomarker for treatment response. carrerasresearch.org
Interactive Table: Impact of this compound on Key Protein Biomarkers in SLE
| Biomarker Category | Specific Proteins/Markers | Observed Effect with this compound Treatment | Reference |
|---|---|---|---|
| Type I IFN Pathway | CXCL10, SIGLEC1, IFNG, ZBP1 | Downregulation | researchgate.netresearchgate.net |
| B-Cell Activation | CD72, CD22, CD79b | Reduction | acrabstracts.org |
| Antibodies | Total IgG, Anti-dsDNA | Decrease | acrabstracts.org |
| Chemokines | CXCL9, CXCL10, CCL3, CCL21 | Reduction | acrabstracts.org |
| Immune Cells | Plasmablasts, Plasma Cells | Reduction in percentage | acrabstracts.org |
| Immune Cells | B cells | Increase in absolute number | acrabstracts.org |
Genomic and Transcriptomic Analyses in this compound Research
Genomic and transcriptomic analyses, which examine an organism's complete set of DNA and RNA transcripts, respectively, provide a broader view of the molecular changes induced by this compound. In studies of SLE, whole blood gene expression profiling has been used to identify molecular endotypes of the disease, which could potentially predict treatment response. nih.gov
In a phase 2 trial of this compound in combination with upadacitinib for SLE, transcriptomic analysis was performed to understand the molecular underpinnings of treatment response. jrheum.orgresearchgate.net These analyses, including weighted gene co-expression network analysis (WGCNA), were used to identify differentially expressed genes and construct gene networks. jrheum.org The results showed that treatment significantly reduced the IFN gene signature. researchgate.netresearchgate.net
Furthermore, bulk RNA sequencing has been employed in studies of BTK inhibitors to demonstrate changes in the tumor microenvironment, such as an increase in CD8+ T-cell signatures post-treatment. researchgate.net While this specific finding is not directly about this compound, it highlights a relevant advanced research methodology. Transcriptome analysis of whole blood at baseline and after treatment has been used to understand the therapeutic impact of various treatments for SLE, revealing downregulation of B-cell signaling pathways. nih.gov
Interactive Table: Genomic and Transcriptomic Findings Related to this compound and BTK Inhibition
| Analysis Type | Key Findings | Associated Disease/Context | Reference |
|---|---|---|---|
| Whole Blood Gene Expression | Identification of 8 molecular endotypes of lupus. | Systemic Lupus Erythematosus (SLE) | nih.gov |
| Transcriptomic Analysis (SLEek Study) | Significant reduction of the interferon gene signature. | Systemic Lupus Erythematosus (SLE) | researchgate.netresearchgate.net |
| Weighted Gene Co-expression Network Analysis (WGCNA) | Construction of gene networks to determine changes with therapy. | Systemic Lupus Erythematosus (SLE) | jrheum.org |
| Bulk RNA-Sequencing | Showed an increase in CD8+ T-cell signatures post-treatment with a BTK inhibitor. | Cancer | researchgate.net |
| Whole Blood Transcriptome Analysis | Downregulation of B-cell signaling pathways with treatment. | Systemic Lupus Erythematosus (SLE) | nih.gov |
High-Throughput Screening Approaches in this compound Discovery Research
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds for a specific biological target. bmglabtech.comnih.gov This methodology was instrumental in the initial discovery and optimization of BTK inhibitors. nih.gov Early BTK inhibitors were identified through the screening of compound libraries, which were then optimized for improved potency and selectivity. nih.gov
The development of this compound and other BTK inhibitors has been aided by various HTS platforms. patsnap.com These platforms allow for the characterization of numerous inhibitors, comparing their potency and specificity. patsnap.com For instance, HTS can be used to measure the binding affinity of inhibitors to both wild-type BTK and clinically relevant mutant forms, such as BTK C481S. patsnap.com this compound itself has an IC50 of 0.18 µM for the BTK catalytic domain. medchemexpress.comselleckchem.com
Innovations in HTS technology, such as acoustic ejection mass spectrometry, have further accelerated the discovery of covalent inhibitors by enabling ultra-high-throughput screening, reactivity profiling, and potency analysis. researchgate.net Other HTS assays, like those based on chemiluminescent probes, offer a simpler alternative to traditional enzymatic assays for identifying BTK inhibitors. researchgate.net These screening methods are crucial for identifying "leads" from large compound libraries, which then serve as the starting point for further drug development. bmglabtech.com
Interactive Table: High-Throughput Screening in BTK Inhibitor Research
| HTS Application | Purpose | Relevance to this compound | Reference |
|---|---|---|---|
| Compound Library Screening | Initial identification of BTK inhibitors. | Foundational for the discovery of the class of drugs to which this compound belongs. | nih.gov |
| In Vitro Screening Platforms | Characterization and comparison of potency and specificity of multiple BTK inhibitors. | Allows for the detailed pharmacological profiling of this compound. | patsnap.com |
| Binding Affinity Measurement | To determine potency against wild-type and mutant BTK. | This compound's potency (IC50 = 0.18 µM) was determined through such methods. | medchemexpress.comselleckchem.com |
| Acoustic Ejection Mass Spectrometry | Ultra-high-throughput screening and potency analysis of covalent inhibitors. | Advanced methodology applicable to the study of irreversible inhibitors like this compound. | researchgate.net |
| Chemiluminescent Probe Assays | Simplified HTS for identifying BTK inhibitors. | An alternative screening method that could be applied in this compound research. | researchgate.net |
Future Directions and Unexplored Avenues in Elsubrutinib Research
Identification of Novel Elsubrutinib Biomarkers
A significant hurdle in the clinical development of targeted therapies for autoimmune diseases is the heterogeneity of the patient population. nih.gov The development of predictive and prognostic biomarkers is crucial for identifying patient subsets most likely to respond to this compound, thereby enabling a more personalized treatment approach. Future research must prioritize the discovery and validation of robust biomarkers.
Predictive Biomarkers: The primary goal is to identify measurable baseline characteristics that correlate with treatment response. For therapies targeting B-cell pathways in SLE, potential biomarkers have been identified, such as serum immunoglobulin A2 (IgA2) anti-dsDNA antibody concentrations, which were associated with response to B-cell-directed therapy in one study. ajmc.com Transcriptomic analyses have also revealed distinct molecular signatures, such as those related to neutrophils, that are associated with specific disease manifestations like renal involvement. nih.gov Future this compound research should incorporate comprehensive baseline molecular and cellular profiling to identify similar predictive signatures.
Pharmacodynamic and Resistance Biomarkers: Beyond predicting initial response, it is vital to understand how this compound engages its target and to anticipate potential mechanisms of resistance. For the broader class of covalent BTK inhibitors, resistance often emerges through mutations at the C481 binding site in the BTK protein. onclive.com While this compound is a covalent inhibitor, future studies should prospectively monitor for on-target mutations or the activation of bypass signaling pathways that could confer resistance. This involves analyzing genetic and proteomic changes in patient samples over the course of treatment.
The table below outlines potential biomarker categories that warrant investigation in future this compound studies.
| Biomarker Category | Potential Examples | Purpose in this compound Research |
| Genomic | Single Nucleotide Polymorphisms (SNPs) in immune pathway genes, BTK gene variants. | Identify patients with a genetic predisposition to respond or not respond to BTK inhibition. |
| Transcriptomic | Baseline gene expression signatures in whole blood or specific immune cell subsets (e.g., B-cells, neutrophils). nih.gov | Stratify patients based on underlying disease pathology (endotypes) and predict clinical response. |
| Proteomic | Serum levels of specific cytokines, chemokines, or autoantibodies (e.g., IgA2 anti-dsDNA). ajmc.com | Correlate with disease activity and serve as indicators of target engagement and therapeutic response. |
| Cellular | Frequency and activation state of specific immune cell populations (e.g., B-cell subsets, myeloid cells). | Monitor the direct immunological impact of this compound and link cellular changes to clinical outcomes. |
Exploration of this compound's Role in Emerging Disease Contexts
While initial studies of this compound focused on SLE and RA, the central role of BTK in various immune cells suggests its potential utility across a wider spectrum of diseases. researchgate.netnih.gov BTK is expressed not only in B-cells but also in myeloid cells like mast cells and macrophages, as well as microglia in the central nervous system, implicating it in numerous inflammatory and autoimmune conditions. acs.orgmssociety.org.uk
AbbVie, the developer of this compound, has a pipeline that includes programs for Crohn's disease, Parkinson's disease, and other neurological disorders and cancers, suggesting a broad interest in diverse therapeutic areas. pharmaceutical-technology.com Future research should systematically evaluate this compound in other autoimmune diseases where B-cells and/or myeloid cells are key drivers of pathology. Preclinical animal models for conditions like multiple sclerosis (MS) and Sjögren's syndrome have been used to evaluate other BTK inhibitors. nih.gov A key advantage for potential neurological indications is that some BTK inhibitors can cross the blood-brain barrier, allowing them to directly target microglia, the resident immune cells of the brain that are implicated in MS progression. mssociety.org.ukyoutube.com
The following table summarizes potential emerging disease contexts for this compound and the scientific rationale for their exploration.
| Emerging Disease Context | Rationale for this compound Investigation |
| Multiple Sclerosis (MS) | BTK is present in B-cells and microglia, both of which contribute to MS pathology. The potential to cross the blood-brain barrier could allow for direct targeting of neuroinflammation. mssociety.org.uk |
| Sjögren's Syndrome | Characterized by B-cell hyperactivity and infiltration of exocrine glands; BTK inhibition could directly target these pathogenic B-cells. researchgate.net |
| Pemphigus Vulgaris | An autoantibody-driven blistering disease where targeting B-cell activation via BTK inhibition is a rational therapeutic strategy. |
| Inflammatory Bowel Disease (IBD) | BTK is involved in inflammatory signaling in innate immune cells, such as macrophages, which play a role in the gut inflammation characteristic of Crohn's disease and ulcerative colitis. |
| Certain B-cell Malignancies | The foundational role of BTK in B-cell receptor signaling has made it a validated target in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). nih.gov |
Integration of this compound Research with Systems Biology Approaches
To navigate the complexity of autoimmune diseases and optimize the application of targeted drugs like this compound, a shift from single-pathway analysis to a more holistic, systems-level perspective is required. nih.gov Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to understand how a drug perturbs entire biological networks. sonraianalytics.comfrontiersin.org
Multi-Omics for Biomarker and Target Discovery: By applying multi-omics technologies to patient samples from this compound clinical trials, researchers can generate a comprehensive map of the molecular changes induced by the drug. nih.govbiognosys.com This approach can uncover novel biomarkers of response and reveal previously unknown mechanisms of action or resistance. For example, integrating proteomic and transcriptomic data can identify entire signaling pathways that are modulated by this compound, providing a deeper understanding of its effects beyond simple BTK inhibition. nih.gov
Quantitative Systems Pharmacology (QSP) Modeling: QSP models are computational frameworks that describe the pharmacokinetics and pharmacodynamics of a drug in the context of underlying disease pathophysiology. nih.govresearchgate.net Such models have been used for other BTK inhibitors to predict target occupancy in different tissues (e.g., peripheral blood, lymph nodes) and to understand the link between dosing, target engagement, and clinical efficacy. nih.govresearchgate.net A QSP model for this compound could be used to optimize dosing schedules, predict its effects in different patient populations, and identify knowledge gaps for future experimental work.
Network Pharmacology: This approach analyzes the interactions between a drug, its targets, and the complex network of proteins and genes involved in a disease. maastrichtuniversity.nl By mapping the interaction network of this compound, researchers can predict potential off-target effects, identify opportunities for combination therapies, and understand how its impact on BTK propagates through the cellular system to produce a therapeutic effect.
The table below details how various systems biology approaches could be applied to advance this compound research.
| Systems Biology Approach | Description | Potential Application for this compound |
| Multi-Omics Profiling | Simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics from patient samples. nih.govfrontiersin.org | Identify predictive biomarkers, uncover novel mechanisms of action, and stratify patients into distinct biological subgroups (endotypes). |
| Quantitative Systems Pharmacology (QSP) | Mathematical modeling of drug-biology interactions to predict pharmacokinetic and pharmacodynamic outcomes. researchgate.net | Optimize dosing, predict target occupancy in various tissues, and simulate clinical trial outcomes in virtual patient populations. |
| Network Pharmacology | Analysis of drug-target-disease interaction networks to understand systemic effects. maastrichtuniversity.nl | Predict off-target effects, identify synergistic combination therapies, and elucidate the broader biological impact of BTK inhibition. |
| Single-Cell Analysis | High-resolution 'omics' analysis at the individual cell level. nih.gov | Dissect the heterogeneous response of different immune cell types to this compound and identify rare cell populations that may mediate response or resistance. |
Q & A
Q. What is the molecular mechanism of action of Elsubrutinib, and how does it specifically inhibit Bruton’s tyrosine kinase (BTK)?
this compound is an irreversible, selective BTK inhibitor that covalently binds to the cysteine-481 residue in BTK’s catalytic domain, blocking B-cell receptor signaling pathways critical in autoimmune and inflammatory diseases . Researchers can validate this mechanism using in vitro kinase assays (e.g., IC50 determination) and in vivo models of immune dysregulation, such as collagen-induced arthritis or lupus-prone mice .
Q. How do researchers assess this compound’s target specificity to avoid off-target effects in preclinical studies?
Target specificity is evaluated through kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition across 100+ kinases. Secondary assays include cellular phosphorylation assays (e.g., PLCγ2 in B-cells) and RNA sequencing to identify unintended signaling pathway alterations . Negative controls using BTK-deficient cell lines are recommended .
Q. What preclinical models are most relevant for studying this compound’s efficacy in systemic lupus erythematosus (SLE)?
Murine models like MRL/lpr or NZB/W F1 mice are standard for SLE studies. Key endpoints include autoantibody levels (anti-dsDNA), renal histopathology (glomerulonephritis), and cytokine profiling (IFN-α, IL-6). Dose-response studies should compare this compound monotherapy vs. combination regimens .
Q. What are the critical parameters for designing Phase 2/3 clinical trials evaluating this compound in SLE?
Trials should use double-blind, placebo-controlled designs with composite endpoints (e.g., SLE Responder Index-4). Stratification by biomarkers (e.g., anti-dsDNA, complement levels) and inclusion of diverse patient cohorts (e.g., high-risk APOL1 genotypes) are essential . Long-term extensions (e.g., 104-week follow-up) should monitor safety signals like infections or liver enzyme elevations .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s potent BTK inhibition in vitro and variable clinical efficacy in SLE?
Discrepancies may arise from patient heterogeneity (e.g., differential BTK expression in B-cell subsets) or compensatory pathways (e.g., TLR7/9 activation). Use single-cell RNA sequencing of patient PBMCs pre/post-treatment to identify non-responder biomarkers . Combinatorial approaches (e.g., with JAK inhibitors like Upadacitinib) may amplify efficacy by targeting parallel pathways .
Q. What experimental strategies address variability in BTK occupancy measurements across tissues?
Employ pharmacodynamic assays such as:
Q. How should researchers design studies to evaluate this compound’s synergy with other immunomodulators (e.g., Upadacitinib)?
Rationale: Dual targeting of BTK (B-cell regulation) and JAK-STAT (cytokine signaling) pathways.
- Preclinical : Use syngeneic models with humanized immune systems to test synergy (e.g., reduction in plasma cells and IFN-γ).
- Clinical : Phase 2 trials (e.g., SLEek trial, NCT03978520) should include arms for combination therapy, monotherapy, and placebo, with adaptive dosing based on biomarker trajectories .
Q. What methodologies optimize this compound’s synthesis for scalable preclinical and clinical use?
Key steps from the synthetic pathway (ELSU-001 to this compound) include:
- Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate the (R)-enantiomer .
- Process optimization : Replace Pd(dppf)Cl₂ with cheaper catalysts (e.g., Pd(OAc)₂) in THF/water mixtures to improve yield .
- Purity validation : LC-MS and ¹H/¹³C NMR to confirm >99% enantiomeric excess .
Q. How can researchers identify predictive biomarkers for this compound response in heterogeneous SLE populations?
- Multi-omics integration : Combine transcriptomic (PBMC RNA-seq), proteomic (Olink panels), and metabolomic data from baseline and post-treatment samples.
- Machine learning : Train algorithms on datasets from trials like NCT04451772 to classify responders based on IFN signature or neutrophil activation markers .
Q. What statistical approaches mitigate confounding factors in long-term this compound safety studies?
Use Cox proportional hazards models to adjust for covariates (e.g., concomitant immunosuppressants) and competing risks (e.g., infections). Sensitivity analyses should exclude outliers (e.g., patients with baseline liver dysfunction) .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
